8-Hydroxy-4-cadinen-3-one

Vue d'ensemble

Description

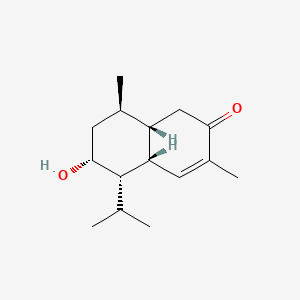

8-Hydroxy-4-cadinen-3-one is a natural cadinene sesquiterpene compound . It has been isolated and identified from a variety of plants and microorganisms . It shows significant inhibitory activity against A.thaliana seedling root growth .

Synthesis Analysis

The synthesis of 8-Hydroxy-4-cadinen-3-one has been studied in the past . The compound is formed by the catalysis of sesquiterpene synthase (STS) from the precursor Farnesyl diphosphate (FPP). The basic skeleton then undergoes a series of modifications by oxidoreductase enzymes to form structurally complex products .

Molecular Structure Analysis

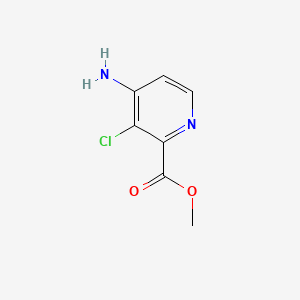

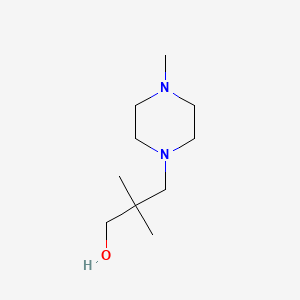

The molecular formula of 8-Hydroxy-4-cadinen-3-one is C15H24O2 . The molecule contains a total of 42 bonds, including 18 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 1 hydroxyl group, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

8-Hydroxy-4-cadinen-3-one has a molecular weight of 236.35. It has a density of 1.0±0.1 g/cm3 and a boiling point of 356.7±42.0 °C at 760 mmHg . The exact mass is 236.177628 and it has a LogP value of 2.45 .

Applications De Recherche Scientifique

Antimicrobial Activity

9-Hydroxyageraphorone has been evaluated for its antimicrobial activity against soil-borne pathogens . It exhibited moderate bactericidal activity against Ralstonia solanacearum strains .

Antifungal Activity

9-Hydroxyageraphorone has shown strong toxicity against Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . The compound was effective in inhibiting spore germination of Fusarium species .

Inhibitory Activity Against Plant Growth

8-Hydroxy-4-cadinen-3-one has shown significant inhibitory activity against A.thaliana seedling root growth .

Potential Phytotherapeutic Agent

9-Hydroxyageraphorone is a potential candidate as a phytotherapeutic agent for soil-borne fungal diseases .

Insecticidal Activity

Eupatorium adenophorum, the plant from which 9-Hydroxyageraphorone is isolated, is known for its insecticidal activities . Although it’s not directly mentioned, it’s possible that 9-Hydroxyageraphorone contributes to these insecticidal properties.

Potential Building Blocks for Pharmacologically Active Scaffolds

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety, which is similar to 8-Hydroxy-4-cadinen-3-one, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Safety and Hazards

When handling 8-Hydroxy-4-cadinen-3-one, it is advised to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Orientations Futures

The future research directions for 8-Hydroxy-4-cadinen-3-one could include further exploration of its biological activities, understanding its mechanism of action, and developing efficient synthesis methods. More research is also needed to understand its chemical reactions and potential applications .

Mécanisme D'action

Target of Action

The primary target of 8-Hydroxy-4-cadinen-3-one is the seedling root growth of Arabidopsis thaliana . This compound shows significant inhibitory activity against this target .

Mode of Action

The exact mode of action of 8-Hydroxy-4-cadinen-3-one on A.thalianaIt’s known that the compound exhibits significant inhibitory activity .

Result of Action

The primary result of the action of 8-Hydroxy-4-cadinen-3-one is the inhibition of A.thaliana seedling root growth . This suggests that the compound may have potential applications in controlling the growth of this plant species.

Action Environment

The efficacy and stability of 8-Hydroxy-4-cadinen-3-one can be influenced by various environmental factors. For instance, storage conditions can affect its efficacy. It is recommended to store the compound in powder form at -20°C for 3 years and at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month . If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .

Propriétés

IUPAC Name |

(4aR,5S,6R,8R,8aS)-6-hydroxy-3,8-dimethyl-5-propan-2-yl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,14-15,17H,6-7H2,1-4H3/t9-,11+,12+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDSZMWMGCWFKH-ONAWRNRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C2C1CC(=O)C(=C2)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8beta-Hydroxycadin-4-en-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B587071.png)